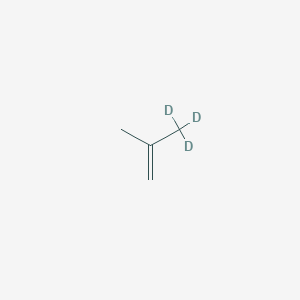

3,3,3-Trideuterio-2-methylprop-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

59.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 3,3,3 Trideuterio 2 Methylprop 1 Ene

Strategies for Regioselective and Stereoselective Deuterium (B1214612) Incorporation in Unsaturated Hydrocarbons

Deuteration via Specifically Deuterated Precursors

One of the most direct and reliable methods for synthesizing 3,3,3-Trideuterio-2-methylprop-1-ene is through the use of a precursor that already contains the trideuteriomethyl (-CD₃) group. This bottom-up approach ensures that the deuterium atoms are precisely located. A common and effective strategy involves the reaction of a ketone with a deuterated organometallic reagent.

A plausible and widely utilized pathway begins with acetone ((CH₃)₂CO) and a trideuteriomethyl Grignard reagent, such as trideuteriomethylmagnesium bromide (CD₃MgBr) or iodide (CD₃MgI). pearson.compearson.com The nucleophilic CD₃⁻ group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. pearson.com This addition reaction forms a tertiary alkoxide intermediate. Subsequent workup with a protic solvent (like H₂O) yields 2-methyl-d₃-propan-2-ol ((CH₃)₂(CD₃)COH). pearson.com

The final step is the dehydration of this tertiary alcohol to form the desired alkene. This elimination reaction is typically acid-catalyzed and removes the hydroxyl group and a proton from an adjacent methyl group to form the carbon-carbon double bond, yielding this compound.

Reaction Scheme: (CH₃)₂CO + CD₃MgBr → (CH₃)₂(CD₃)COMgBr (CH₃)₂(CD₃)COMgBr + H₂O → (CH₃)₂(CD₃)COH + Mg(OH)Br (CH₃)₂(CD₃)COH --(Acid, Heat)--> CH₂=C(CH₃)(CD₃) + H₂O

This method is highly effective because the C-D bonds are formed in a controlled manner, leading to a high degree of isotopic enrichment at the desired position.

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic Hydrogen-Deuterium (H-D) exchange represents an alternative strategy where C-H bonds in the starting material are directly replaced with C-D bonds. chinesechemsoc.org This method relies on transition metal catalysts that can activate C-H bonds and facilitate exchange with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). chinesechemsoc.orged.ac.ukresearchgate.net

Various transition metals, including iridium, ruthenium, palladium, and more recently, earth-abundant metals like iron, have been shown to catalyze H-D exchange in alkenes. chinesechemsoc.orged.ac.ukresearchgate.net For instance, visible light-mediated deuteration using a cobaloxime catalyst has been reported for a variety of alkenes with D₂O as the deuterium source. chinesechemsoc.org This process is thought to proceed through a sequence of reversible addition-elimination reactions involving a Co(III)-H intermediate. chinesechemsoc.org

Similarly, iron-catalyzed systems have been developed for the H-D exchange of alkenes using CD₃OD. ed.ac.ukresearchgate.net These methods offer a sustainable approach to deuteration but achieving high regioselectivity for a specific methyl group in a molecule like isobutylene (B52900) can be challenging. The catalyst must differentiate between the vinyl C-H bonds and the methyl C-H bonds. While some catalysts show selectivity for certain positions (e.g., terminal or benzylic), achieving exclusive deuteration of one of two identical methyl groups in isobutylene via this method is complex and may lead to a mixture of isotopologues.

Organometallic Routes for C-D Bond Formation in Olefins

Organometallic chemistry provides a powerful toolkit for the precise formation of carbon-deuterium bonds. nih.gov As discussed in the precursor section (2.1.1), Grignard reagents are a cornerstone of this approach. pearson.compearson.com The formation of the Grignard reagent itself, for example, from trideuteriomethane (CD₃I) and magnesium metal, is a critical organometallic step.

Beyond Grignard reagents, other organometallic compounds, such as organolithium and organozinc reagents, can also be used to introduce deuterated alkyl groups. nih.gov These reagents are generally prepared by the insertion of a metal into an alkyl halide. nih.gov

Another relevant organometallic strategy involves transition metal-catalyzed cross-coupling reactions. While typically used for C-C bond formation, these methods can be adapted for C-D bond formation. For instance, a nickel-catalyzed reductive coupling of an olefin with a deuterated alkyl electrophile could potentially be developed. Such reactions offer a direct way to functionalize an olefin without pre-forming an organometallic reagent from the olefin itself. nih.gov However, the direct application to form this compound would require a carefully designed substrate and reaction sequence.

| Synthetic Strategy | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Deuterated Precursor (Grignard) | Acetone, CD₃MgBr, Acid | High regioselectivity, High isotopic purity | Requires synthesis/availability of CD₃MgBr |

| Catalytic H-D Exchange | Isobutylene, D₂O/CD₃OD, Metal Catalyst (e.g., Co, Fe) | Direct deuteration of C-H bonds | Potential for low regioselectivity, mixture of products |

| Organometallic Cross-Coupling | Olefin precursor, Deuterated alkyl halide, Ni catalyst | Direct functionalization of olefins | Method development may be required for specific target |

Isotopic Purity Assessment and Enrichment Techniques for Deuterated Alkenes

Determining the isotopic purity and confirming the precise location of deuterium atoms are critical steps following the synthesis of deuterated compounds. researchgate.net Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the C3 position would be absent or significantly diminished. The integration of the remaining proton signals (the vinyl protons and the other methyl group) relative to an internal standard can provide a quantitative measure of deuterium incorporation.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance peak would be expected for the -CD₃ group, confirming the presence of deuterium at the desired location.

¹³C NMR: The carbon atom attached to deuterium (the C3 carbon) will exhibit a characteristic multiplet signal due to C-D coupling and a noticeable isotopic shift compared to its non-deuterated counterpart.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio of the molecule, allowing for the confirmation of the number of deuterium atoms incorporated. researchgate.net The mass spectrum of the deuterated product will show a molecular ion peak shifted by +3 mass units compared to unlabeled isobutylene.

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique provides an exceptionally precise analysis of isotopic composition. nih.govacs.orgmarquette.edu MRR can distinguish between different isotopologues and isotopomers in a mixture, offering a complete and quantitative description of isotopic purity that can be challenging to achieve with NMR or MS alone. acs.orgmarquette.edu

Enrichment techniques are employed when the initial synthesis results in a mixture of isotopologues or insufficient isotopic purity. Chromatographic methods, such as gas chromatography (GC) or preparative high-performance liquid chromatography (HPLC), can sometimes separate compounds with different levels of deuteration, although this is often challenging due to the very similar physical properties. marquette.edu In many cases, optimizing the synthetic reaction conditions or repeating the deuteration step is the more practical approach to enhancing isotopic enrichment. wikipedia.org

Scalability Considerations in the Synthesis of Deuterated Isomers

The transition from laboratory-scale synthesis to large-scale production of deuterated compounds presents several challenges. nih.govnih.gov Isotope labeling, particularly deuteration, is crucial for drug development to study metabolism and potentially improve pharmacokinetic profiles. nih.govnih.govbionauts.jp This has driven interest in developing scalable, robust, and reliable deuteration methods. nih.govnih.gov

Key considerations for scalability include:

Catalyst Efficiency and Cost: For catalytic H-D exchange methods, the cost, stability, and turnover number of the catalyst are critical. The use of abundant and inexpensive metals like iron is advantageous for scalability compared to precious metals. nih.govnih.gov

Process Safety and Simplicity: Reactions that use hazardous reagents or require extreme conditions (high pressure, low temperature) are less suitable for large-scale production. bionauts.jp Methodologies that use bench-stable reagents and operate under mild conditions are preferred. ed.ac.uk

Purification: Isolating the desired deuterated isomer with high chemical and isotopic purity on a large scale can be complex. Efficient and scalable purification techniques are essential.

Flow Chemistry: The development of continuous flow synthesis systems for deuteration offers significant advantages for scalability. bionauts.jp These systems can allow for better control over reaction parameters, improved safety, and potentially higher yields and purity compared to traditional batch processes. bionauts.jp

Recent advances, such as the use of nanostructured iron catalysts for deuteration with D₂O, have demonstrated the potential for producing deuterated compounds on a kilogram scale, highlighting a move towards more practical and industrial-scale applications. nih.govnih.gov

Investigation of Reaction Mechanisms Through Deuterium Kinetic Isotope Effects Dkie

Theoretical Framework for Deuterium (B1214612) Kinetic Isotope Effect Analysis in Olefin Reactions

The theoretical basis for the DKIE lies in the principles of statistical mechanics and transition state theory. The difference in mass between hydrogen and deuterium leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond is broken in the rate-determining step.

A primary DKIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. nih.gov In the context of electrophilic addition reactions of 3,3,3-Trideuterio-2-methylprop-1-ene, a primary DKIE would be expected if a C-D bond on the methyl group is cleaved in the rate-limiting step. However, typical electrophilic additions to alkenes involve the initial attack of the pi electrons of the double bond on an electrophile, forming a carbocation intermediate. iupac.orgosti.govnih.govnih.gov In this scenario, the C-D bonds on the methyl group are not directly broken. Therefore, a significant primary DKIE is generally not anticipated for the initial electrophilic attack.

Should the reaction mechanism involve a subsequent rate-determining step where a deuteron (B1233211) is abstracted from the methyl group, a primary DKIE would be observed. The magnitude of this effect is typically in the range of kH/kD ≈ 7 at room temperature, though values can vary. wikipedia.orglibretexts.org

Secondary DKIEs arise when the isotopically substituted bond is not broken in the rate-determining step, but its vibrational environment changes between the ground state and the transition state. rsc.orgprinceton.edu These effects are generally smaller than primary DKIEs, with typical values of kH/kD ranging from 0.7 to 1.5. wikipedia.org They are further classified based on the position of the isotope relative to the reaction center.

In reactions involving this compound, secondary DKIEs can provide valuable mechanistic information. For instance, in the formation of a tert-butyl cation intermediate through electrophilic addition, the hybridization of the double-bonded carbons changes from sp2 to sp3. Isotopic substitution at the methyl groups (β-position) can influence the stability of the carbocation through hyperconjugation. The C-D bond is a slightly poorer electron donor than the C-H bond, leading to a small, normal secondary DKIE (kH/kD > 1) if hyperconjugation is significant in stabilizing the transition state leading to the carbocation.

In subsequent rearrangement or substitution reactions of the resulting carbocation, secondary DKIEs can also be informative. For example, in the solvolysis of tert-butyl chloride-d9, a significant secondary isotope effect is observed, which is attributed to hyperconjugative stabilization of the developing carbocation in the transition state. cdnsciencepub.com

Below is a table illustrating typical secondary kinetic isotope effects observed in the solvolysis of deuterated tert-butyl chlorides, which serves as an analogue for the carbocation intermediate formed from 2-methylpropene.

| Substrate | Solvent | Temperature (°C) | kH/kD | Reference |

|---|---|---|---|---|

| tert-Butyl-d9 chloride | Water | 25 | 2.568 | cdnsciencepub.com |

| tert-Butyl-d9 chloride | 80% Aqueous Ethanol | 25 | 2.34 | N/A |

| tert-Butyl-d9 chloride | 60% Aqueous Ethanol | 25 | 2.42 | N/A |

This table presents data for tert-butyl-d9 chloride as a proxy for the carbocation intermediate of this compound due to the lack of specific data for the target compound.

The solvent can play a crucial role in influencing the magnitude of the DKIE. In solvolysis reactions, for instance, the solvent can interact with the substrate and the transition state, affecting their relative energies. A change in solvent can alter the degree of charge separation in the transition state, which in turn can modify the extent of hyperconjugation and thus the magnitude of the secondary DKIE. libretexts.org In some cases, an inverse solvent isotope effect can be observed, where the reaction is faster in a deuterated solvent. rsc.org

Quantum mechanical tunneling is another factor that can lead to unusually large primary DKIEs, especially at low temperatures. wikipedia.org Tunneling occurs when a particle, such as a proton or deuteron, passes through an energy barrier rather than over it. Due to its lower mass, hydrogen has a much higher probability of tunneling than deuterium. This can result in kH/kD values significantly greater than the semi-classical limit of approximately 7. The temperature dependence of the KIE can be a strong indicator of tunneling; a breakdown of the classical Arrhenius relationship, particularly a non-linear plot of ln(KIE) vs. 1/T, suggests a significant contribution from tunneling. nih.govrsc.org

Experimental Determination of DKIEs for this compound Reactivity

The experimental determination of DKIEs involves measuring the reaction rates of both the deuterated and non-deuterated substrates under identical conditions. This can be achieved through various analytical techniques, such as NMR spectroscopy, mass spectrometry, or chromatography, to monitor the disappearance of reactants or the appearance of products over time.

DKIEs can be measured using either an intermolecular or an intramolecular competition experiment.

Intermolecular KIE: In this method, a mixture of the deuterated and non-deuterated substrates is allowed to react, and the relative rates are determined by analyzing the isotopic composition of the products or the remaining reactants at a given time. This approach is experimentally simpler but can be affected by differences in the purity of the two substrates.

Intramolecular KIE: This method involves a substrate that has both hydrogen and deuterium at equivalent positions. The relative rates of reaction at the two isotopic sites are determined by analyzing the product distribution. This approach is generally more accurate as it eliminates potential errors arising from comparing two separate reactions. iupac.orgnih.gov For this compound, an intramolecular KIE study would not be directly applicable for the primary electrophilic attack, as all the deuterons are on one methyl group. However, if a subsequent reaction involved the abstraction of a proton or deuteron from the methyl groups of an intermediate, an intramolecular design could be envisioned if the intermediate contained both -CH3 and -CD3 groups.

The following table presents a hypothetical comparison of intermolecular and intramolecular KIE values for a generic reaction to illustrate the potential differences.

| Reaction Type | kH/kD (Intermolecular) | kH/kD (Intramolecular) |

|---|---|---|

| Ene Reaction with Nitrosoarene | 1.98 | 3.0 - 4.0 |

| Photolysis of Diphenyldiazomethane | ~1 | N/A |

This table shows illustrative data from different reaction systems to highlight the concepts of intermolecular and intramolecular KIEs.

Studying the effect of temperature on the DKIE can provide further mechanistic insights. According to the Arrhenius equation, the rate constant is dependent on the activation energy and the pre-exponential factor. The difference in activation energies for the reactions of the deuterated and non-deuterated compounds (Ea(D) - Ea(H)) can be determined from a plot of ln(kH/kD) versus 1/T.

For a classical primary KIE, the difference in activation energies is primarily due to the difference in zero-point energies of the C-H and C-D bonds. For secondary KIEs, the temperature dependence is generally smaller. A significant deviation from the expected linear relationship between ln(KIE) and 1/T can be an indication of quantum mechanical tunneling or a change in the rate-determining step with temperature. nih.govrsc.org

The table below shows the temperature dependence of the secondary kinetic isotope effect for the solvolysis of a model compound, illustrating how KIE values can change with temperature.

| Substrate | Solvent | Temperature (°C) | kH/kD | Reference |

|---|---|---|---|---|

| cis-4-t-Butylcyclohexyl-1-d-tosylate | 50% aq. ethanol | 44.8 | 1.200 | |

| cis-4-t-Butylcyclohexyl-1-d-tosylate | Acetic Acid | 79.6 | 1.172 | |

| cis-4-t-Butylcyclohexyl-1-d-tosylate | 97% aq. hexafluoropropan-2-ol | 40.0 | 1.232 |

This table presents data for a related cycloalkyl system to demonstrate the principle of temperature and solvent dependence of secondary KIEs.

Computational Chemistry in Conjunction with DKIEs for Transition State Elucidation

The use of this compound, a deuterated isotopologue of isobutylene (B52900), allows for the probing of secondary kinetic isotope effects (SKIEs). In a SKIE, the isotopically labeled bond is not directly broken or formed in the reaction. wikipedia.org Instead, the effect arises from changes in the vibrational environment of the C-D bonds as the reaction progresses from the reactant to the transition state, often due to changes in hybridization or hyperconjugation. libretexts.orgprinceton.edu These effects are typically smaller than primary KIEs but are highly informative for distinguishing between different mechanistic pathways, such as associative (e.g., SN2-like) versus dissociative (e.g., SN1-like) transition states. wikipedia.orgnih.gov

In reactions involving 2-methylprop-1-ene (B12662633) (isobutylene), such as electrophilic additions or prenyltransfer reactions, a positive charge can develop on the tertiary carbon atom in the transition state. This developing positive charge can be stabilized by hyperconjugation from the adjacent methyl groups. When one of these methyl groups is deuterated, as in this compound, the efficiency of this hyperconjugative stabilization is altered, leading to a measurable δ-secondary kinetic isotope effect (a KIE observed over four bonds). nih.gov

Computational studies using DFT can model the transition states for both proposed associative and dissociative pathways. For each pathway, the geometries are optimized, and vibrational frequencies are calculated for both the standard (all-hydrogen) and the deuterated (trideuterio) versions of the molecule. From these frequencies, the zero-point energies (ZPEs) can be determined, and the KIE can be predicted theoretically. wikipedia.org

A study on the closely related dimethylallyl system provides a clear blueprint for how such an investigation would proceed. Researchers measured δ-DKIEs for displacement reactions and used DFT computations to correlate the magnitude of the isotope effect with the degree of bond formation in the transition state. nih.gov The findings indicate that a maximal δ-DKIE is expected for a dissociative reaction that proceeds through a carbocation-like transition state, while a minimal effect is seen for an associative reaction with an early transition state. nih.gov

By applying this methodology, the comparison between the experimental KIE for a reaction using this compound and the computationally predicted KIEs for different mechanistic models allows for a detailed elucidation of the transition state structure.

Table 1: Hypothetical Experimental and Computed DKIEs for a Reaction of 2-Methylprop-1-ene

This table illustrates the type of data generated in a study combining experimental and computational methods to distinguish between two possible transition states for a hypothetical reaction, such as an electrophilic addition.

| Isotopologue Pair | Experimental KIE (kH/kD) | Computed TS Model | Mechanism Type | Computed KIE (kH/kD) | Conclusion |

| 2-Methylprop-1-ene / this compound | 1.15 ± 0.02 | Transition State A | Dissociative (Carbocation-like) | 1.14 | Model A is consistent with experimental results. |

| Transition State B | Associative (Concerted) | 1.03 | Model B is inconsistent with experimental results. |

Table 2: Analysis of Transition State Properties from DFT Calculations

Following the validation of a transition state model via KIE correlation, computational chemistry provides further geometric and electronic details, as shown in this hypothetical data for the favored Dissociative Transition State A.

| Parameter | Reactant (2-Methylprop-1-ene) | Transition State A (Computed) | Description |

| C1-C2 Bond Length (Å) | 1.34 | 1.41 | Lengthening of the double bond as it is attacked. |

| C2-C3 Bond Length (Å) | 1.51 | 1.47 | Shortening due to increased hyperconjugation with the developing positive charge. |

| C2-Nu Bond Length (Å) (Nu = Nucleophile) | N/A | 2.85 | A long, weak bond indicating a late, dissociative-like transition state. |

| Partial Charge on C2 (a.u.) | -0.12 | +0.45 | Significant development of positive charge on the tertiary carbon. |

| Partial Charge on C1 (a.u.) | -0.21 | -0.35 | Accumulation of negative charge on the terminal carbon. |

The data presented in these tables demonstrates the powerful synergy of this combined approach. The strong correlation between the experimental KIE and the computed KIE for the dissociative model (Table 1) provides compelling evidence that the reaction proceeds through a transition state with significant carbocationic character. nih.gov Furthermore, the detailed geometric and electronic data from the validated computational model (Table 2) paints a precise picture of this transition state, revealing the extent of bond breaking and formation and the nature of charge distribution at the critical point of the reaction. nih.govrsc.org This level of insight is invaluable for optimizing reaction conditions and designing new catalysts or substrates.

Advanced Spectroscopic Characterization and Elucidation of 3,3,3 Trideuterio 2 Methylprop 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like 3,3,3-Trideuterio-2-methylprop-1-ene, specific NMR techniques can be leveraged to confirm the site of deuteration and analyze the electronic environment of the atomic nuclei.

Deuterium (B1214612) (²H) NMR for Site-Specific Deuteration Confirmation and Quantitative Analysis

Deuterium (²H) NMR spectroscopy is the most direct method for observing the location of deuterium labels within a molecule. Since the natural abundance of ²H is very low (approx. 0.015%), a signal in the ²H NMR spectrum is a definitive indicator of isotopic enrichment. For this compound, a single resonance would be expected in the ²H NMR spectrum, corresponding to the three equivalent deuterium atoms of the -CD₃ group.

The primary application of ²H NMR in this context is to confirm the site-specificity of the deuteration. The chemical shift of the deuterium signal would be nearly identical to the proton chemical shift of the corresponding methyl group in unlabeled 2-methylpropene. Furthermore, quantitative ²H NMR can be used to determine the isotopic purity of the sample by integrating the deuterium signal against a known internal standard. This analysis confirms that deuteration has occurred exclusively at the desired position and provides a measure of the extent of deuterium incorporation.

High-Resolution Carbon-13 (¹³C) NMR Analysis of Deuterated Carbon Frameworks

The presence of deuterium has a distinct effect on the ¹³C NMR spectrum, which can be used to confirm the structure of this compound. These effects include isotope shifts and spin-spin coupling.

Isotope Shifts: The replacement of ¹H with ²H causes a small upfield shift (to lower ppm values) in the resonance of the directly attached carbon and, to a lesser extent, on carbons further away. rsc.orgnih.gov This is known as the deuterium isotope effect on the ¹³C chemical shift.

¹³C-²H Coupling: Since deuterium has a nuclear spin (I=1), it couples to the ¹³C nucleus. A carbon atom bonded to one deuterium atom (CD) appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com

For this compound, the signal for the deuterated carbon (C3) would appear as a septet due to coupling with the three deuterium atoms. The other carbon signals would also experience small upfield isotope shifts. nih.govnih.gov

Table 1: Comparison of Expected ¹³C NMR Data for 2-Methylprop-1-ene (B12662633) and this compound

| Carbon Atom | 2-Methylprop-1-ene (Isobutylene) | This compound |

| C1 (=CH₂) | ~114 ppm, Triplet (in ¹H-coupled) | ~114 ppm (slight upfield shift), Singlet |

| C2 (=C<) | ~142 ppm, Singlet (in ¹H-coupled) | ~142 ppm (slight upfield shift), Singlet |

| C3 (-CH₃) | ~22 ppm, Quartet (in ¹H-coupled) | ~22 ppm (significant upfield shift), Septet (JC-D) |

| C4 (-CH₃) | ~22 ppm, Quartet (in ¹H-coupled) | ~22 ppm (slight upfield shift), Singlet |

| Note: Chemical shifts are approximate and can vary with solvent. The multiplicity described for the deuterated compound is in a proton-decoupled ¹³C spectrum. |

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Conformational and Configurational Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the vinylic protons on C1 and the methyl protons on C4, indicating their allylic coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between the C1 protons and C1, and the C4 protons and C4. The absence of any correlation for C3 would confirm it is fully deuterated.

Mass Spectrometry (MS) for Tracing Reaction Progress and Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for analyzing isotopically labeled compounds.

For this compound, the most basic and crucial piece of information from MS is the molecular ion peak. The monoisotopic mass of unlabeled 2-methylprop-1-ene (C₄H₈) is 56.06 Da. By replacing three hydrogen atoms (1.0078 Da each) with three deuterium atoms (2.0141 Da each), the mass increases.

Calculated Monoisotopic Mass:

C₄H₅D₃ = (4 × 12.0000) + (5 × 1.0078) + (3 × 2.0141) = 59.08 Da

The observation of a molecular ion peak [M]⁺ at m/z 59 confirms the successful incorporation of three deuterium atoms. This allows for the straightforward monitoring of reactions that produce this compound, where the consumption of a starting material can be tracked alongside the appearance of the m/z 59 signal, providing a clear indication of reaction progress and conversion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Derivations of Deuterated Compounds

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions. This provides detailed structural information. While H/D scrambling can sometimes complicate analysis, the fragmentation patterns of specifically deuterated compounds can reveal the location of the label. acs.org

For the molecular ion of this compound (m/z 59), a primary fragmentation pathway would be the loss of a methyl radical. The identity of the lost radical provides irrefutable evidence for the label's position.

Table 2: Hypothetical MS/MS Fragmentation of [C₄H₅D₃]⁺ (m/z 59)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion (m/z) | Inference |

| 59 | Loss of •CH₃ | [C₃H₂D₃]⁺ | 44 | Confirms the presence of a non-deuterated methyl group. |

| 59 | Loss of •CD₃ | [C₃H₅]⁺ | 41 | Confirms the presence of a trideuterated methyl group. |

The relative intensities of the m/z 44 and m/z 41 fragment ions would provide insight into the kinetic isotope effect of C-H versus C-D bond cleavage in the gas phase. The clear distinction between losing a mass of 15 (•CH₃) versus 18 (•CD₃) makes MS/MS a definitive tool for structural confirmation.

Isotope Ratio Mass Spectrometry (IRMS) in Mechanistic and Isotopic Fractionation Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the highly precise measurement of isotope ratios (e.g., D/H). When coupled with a separation technique like gas chromatography (GC-IRMS), it becomes a powerful tool for mechanistic and isotopic fractionation studies.

In the context of this compound, GC-IRMS can be used to:

Determine Isotopic Purity with High Accuracy: IRMS can quantify the D/H ratio with much greater precision than standard MS or NMR, allowing for the detection of very minor isotopic impurities.

Study Kinetic Isotope Effects (KIEs): By analyzing the isotopic composition of reactants and products during a reaction, IRMS can measure the KIE. For reactions involving the C-H or C-D bonds of the methyl groups of this compound, a significant KIE would be expected. Measuring the precise change in the D/H ratio provides quantitative data about the reaction mechanism and the nature of the transition state.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, stands as a cornerstone for elucidating the structural and dynamic properties of molecules. These methods probe the quantized vibrational energy levels of a molecule, which are intrinsically linked to its geometry, bond strengths, and atomic masses. The introduction of deuterium, with its mass being approximately twice that of protium (B1232500) (hydrogen-1), induces significant and predictable shifts in the vibrational frequencies, a phenomenon known as the kinetic isotope effect. This effect is particularly pronounced for modes involving the substituted atom, making it an invaluable tool for assigning vibrational bands and understanding molecular motion.

Analysis of C-D Stretching and Bending Modes in this compound

The substitution of a methyl group in 2-methylprop-1-ene (isobutylene) with a trideuteriomethyl group (-CD3) gives rise to characteristic carbon-deuterium (C-D) stretching and bending vibrations. These modes are observed at lower frequencies compared to their C-H counterparts due to the increased reduced mass of the C-D bond. While a complete, dedicated vibrational analysis for this compound is not extensively reported in the literature, a comprehensive understanding can be derived from the detailed spectroscopic studies of isobutylene (B52900) and its more heavily deuterated analog, isobutylene-d6 ((CD3)2C=CH2).

The vibrational spectrum of isobutylene-d6 has been thoroughly investigated, providing a solid foundation for assigning the C-D vibrational modes. The fundamental vibrations associated with the CD3 groups can be categorized as follows:

Symmetric and Asymmetric C-D Stretching (ν(C-D)) : These vibrations involve the simultaneous stretching of the three C-D bonds in the methyl group. The asymmetric stretches typically occur at higher frequencies than the symmetric stretches. In deuterated paraffins, these modes are generally found in the 2250-2050 cm⁻¹ region.

Symmetric and Asymmetric C-D Bending (δ(C-D)) : Also known as deformation modes, these involve changes in the D-C-D bond angles. The asymmetric deformations (scissoring) and symmetric deformations (umbrella mode) of the CD3 group are expected in the 1000-1100 cm⁻¹ range.

Rocking Modes (ρ(C-D)) : These vibrations involve the in-plane wagging of the CD3 group.

Torsional Modes (τ(C-D)) : These low-frequency modes correspond to the rotation of the CD3 group around the C-C single bond.

The table below presents a selection of observed vibrational frequencies for isobutylene-d6 from Raman spectroscopy, which serves as a strong proxy for the expected frequencies in this compound.

| Vibrational Assignment | Isobutylene-d6 Frequency (cm⁻¹) |

| CD3 Asymmetric Stretch | 2225 |

| CD3 Symmetric Stretch | 2100 |

| C=C Stretch | 1593 |

| CD3 Asymmetric Deformation | 1060 |

| CD3 Symmetric Deformation | 1021 |

| C-C Stretch | 768 |

| CD3 Rock | 701 |

| C-C-C Bend | 374 |

| Torsional Mode | 185 |

This table is based on data from historical spectroscopic studies of isobutylene-d6 and serves as an estimation for this compound.

The analysis of these C-D modes in the FTIR and Raman spectra of this compound would allow for a precise characterization of the trideuteriomethyl group's local environment and its coupling with the rest of the molecular framework.

Probing Conformational Equilibria via Deuterium-Induced Vibrational Shifts

The internal rotation of the methyl groups in isobutylene and its deuterated analogs is a key aspect of its conformational dynamics. While isobutylene does not have distinct stable conformers in the same way as, for example, butane, the barrier to internal rotation of the methyl groups is a significant parameter that governs the molecule's flexibility and effective shape. Vibrational spectroscopy, particularly in the far-infrared and low-frequency Raman regions, provides a direct method to probe the torsional vibrations associated with this internal rotation.

The substitution of hydrogen with deuterium significantly alters the moment of inertia of the rotating group, leading to a measurable shift in the torsional frequency. Studies on isobutylene and its deuterated species, isobutylene-d6 and isobutylene-d8, have utilized Raman spectroscopy to directly observe these low-frequency torsional modes. capes.gov.br

The potential function for the internal rotation of the two methyl tops in isobutylene is primarily governed by the three-fold barrier (V3). The analysis of the torsional transitions in the vibrational spectra allows for the determination of this barrier height. For isobutylene, the barrier to internal rotation has been determined to be approximately 2.2 kcal/mol.

The effect of deuteration on these torsional vibrations is evident from experimental data. For instance, the lowest frequency torsional mode observed in the Raman spectrum of gaseous isobutylene-d0 is around 218 cm⁻¹, while for isobutylene-d6, this mode shifts to approximately 185 cm⁻¹. nasa.gov This shift is a direct consequence of the increased mass of the rotating CD3 groups.

Applications in Polymerization Chemistry and Polymer Science

Mechanistic Investigations of Isobutene Polymerization Using Deuterated Monomers

Isotopic labeling with 3,3,3-trideuterio-2-methylprop-1-ene is instrumental in resolving long-standing questions regarding the mechanisms of isobutene polymerization, especially in cationic and coordination systems.

Cationic polymerization is a chain-growth polymerization where a cationic initiator transfers a charge to a monomer, creating a reactive species that propagates the polymer chain. wikipedia.org These reactions are known for being extremely fast and sensitive to reaction conditions, making mechanistic studies challenging. mit.edu The use of this compound helps to unravel the kinetics and mechanisms of these complex reactions, particularly the initiation, propagation, and chain transfer steps.

A key tool in these investigations is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. google.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org

In the context of isobutene polymerization, chain transfer to the monomer is a critical event that limits the molecular weight of the resulting poly(isobutene) (PIB). This process involves the abstraction of a proton from the monomer. By using this compound, researchers can determine if this abstraction is the rate-determining step of the chain transfer reaction. If a significant KIE is observed (i.e., the rate of chain transfer decreases), it provides strong evidence that the cleavage of the C-D bond on the methyl group is mechanistically important.

| Kinetic Parameter | Dependence in Living Cationic Polymerization | Investigative Role of Deuterated Monomer |

| Rate of Polymerization | First-order in [Monomer] and [Initiator] usm.eduusm.edu | Verify suppression of chain transfer reactions by observing the absence of a kinetic isotope effect. |

| Chain Transfer to Monomer | Competes with propagation, limiting molecular weight. wikipedia.org | Determine the mechanism of proton abstraction by measuring the kinetic isotope effect. |

| Termination | Can occur via proton donation to the counter-ion. youtube.com | Elucidate the role of methyl protons/deuterons in termination pathways. |

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, provides exceptional control over polymer stereochemistry. wikipedia.org The precise nature of the active sites on the catalyst surface and the mechanism of monomer insertion are crucial for designing catalysts that produce polymers with desired properties. nih.gov this compound can be used as a mechanistic probe in these systems.

While no bond to the deuterium (B1214612) atoms is broken during the primary insertion step of polymerization, a secondary kinetic isotope effect (SKIE) may be observed. SKIEs are smaller than primary KIEs and arise from changes in the vibrational environment of the isotopic label between the reactant and the transition state. wikipedia.org Observing a SKIE during the polymerization of this compound can provide subtle insights into the geometry of the transition state during monomer coordination and insertion.

Furthermore, experiments involving the polymerization of mixtures of deuterated and non-deuterated olefins can elucidate reaction mechanisms. For example, in studies with deuterated ethylene (B1197577) and Ziegler-Natta catalysts, the distribution of deuterium in the resulting polymer confirmed that C-H bond cleavage is not involved in the rate-determining step, supporting the Cossee-Arlman mechanism. libretexts.orglibretexts.org A similar experimental design using this compound could clarify aspects of the isobutene polymerization mechanism, such as the potential for catalyst-monomer interactions involving the methyl groups. The analysis of the resulting polymer via techniques like solid-state deuterium NMR (²H NMR) can also help characterize and quantify the active sites. acs.orgacs.org

Microstructure and Stereoregularity Analysis of Deuterated Poly(isobutene)

The physical properties of a polymer are intimately linked to its microstructure, including chain-end structures, branching, and stereoregularity. The specific labeling in poly(isobutene) derived from this compound provides a powerful handle for detailed structural analysis.

Deuterium is an NMR-active nucleus (spin I=1). acs.orgacs.org ²H NMR spectroscopy is a highly effective method for characterizing the structure of polymers synthesized from deuterated monomers. The chemical shifts in ²H NMR are analogous to those in proton NMR, but the spectra are free from the complexity of proton-proton coupling, resulting in simpler and often better-resolved signals corresponding to specific deuterated groups.

For poly(isobutene) synthesized from this compound, the trideuteriomethyl (-CD₃) group serves as a clean spectroscopic label. By analyzing the ²H NMR spectrum of the resulting polymer, researchers can:

Identify and quantify different chain-end structures: The chemical environment of a -CD₃ group at a chain end will differ from one in the polymer backbone, leading to distinct NMR signals. This allows for precise measurement of the relative amounts of different end-groups, which is crucial for understanding initiation and termination mechanisms.

Investigate chain branching: If side reactions lead to branching, the -CD₃ groups near the branch points will experience a different magnetic environment and may give rise to unique signals.

Probe stereoregularity: Although poly(isobutene) is not typically stereoregular, any subtle ordering or preferred conformation could potentially influence the chemical shift of the -CD₃ groups, providing information that is difficult to obtain from proton NMR due to signal overlap.

Neutron scattering is a premier technique for studying the structure and dynamics of polymers on a length scale from angstroms to hundreds of nanometers. nih.govnih.gov The technique's power is greatly enhanced by isotopic labeling, particularly the substitution of hydrogen with deuterium. europa.eunih.gov This is because hydrogen and deuterium have vastly different neutron scattering lengths, creating a "contrast" that allows the labeled parts of a molecule to be highlighted. nih.govresearchgate.net

By synthesizing poly(isobutene) from this compound (or other deuterated isobutenes like PIB-d8), researchers can conduct experiments to determine key structural and dynamic parameters. ibm.com In a typical Small-Angle Neutron Scattering (SANS) experiment, a small amount of the deuterated polymer is blended with its non-deuterated counterpart. The contrast between the deuterated and protonated chains allows for the direct measurement of the single-chain conformation in the bulk state.

Key research findings from neutron scattering on deuterated PIB include:

Local Conformation: At wider scattering angles, the scattering pattern provides information about the local stiffness and conformation of the polymer chain. ibm.com

| Parameter | Value (PIB-H in PIB-d8 Matrix) | Value (PIB-H in θ-solvent) | Reference |

| z-average radius of gyration, (s²)z¹/² | 75 ± 5 Å | 77 ± 5 Å | ibm.com |

Polymer Degradation and Stabilization Studies with Labeled Monomers and Oligomers

Understanding the mechanisms of polymer degradation is essential for predicting material lifetimes and designing effective stabilization strategies. nih.govmdpi.com Isotopic labeling provides a precise method for tracking the chemical transformations that occur during degradation. nih.govresearchgate.net

When poly(isobutene) synthesized from this compound undergoes thermal or oxidative degradation, the polymer chain breaks down into smaller fragments. By using analytical techniques such as mass spectrometry, it is possible to identify and quantify the deuterated fragments. This information helps to distinguish between different degradation mechanisms:

Random Scission: If degradation occurs randomly along the polymer backbone, a statistical distribution of deuterated and non-deuterated fragments will be produced.

Chain-End Initiation: If degradation starts at the chain ends (a process of reverse polymerization), the initial products will depend on the structure of the end-groups. nist.gov Tracking the release of deuterated fragments can reveal the role of specific end-groups in initiating degradation.

Similarly, deuterated oligomers of poly(isobutene) can be used as model compounds to study stabilization mechanisms. rsc.org By adding a deuterated PIB oligomer to a bulk sample of non-deuterated PIB containing a stabilizer, researchers can track the fate of the oligomer and determine how the stabilizer interacts with the polymer to prevent degradation. This approach allows for a clearer understanding of how stabilizers function at a molecular level.

Catalytic Processes Involving 3,3,3 Trideuterio 2 Methylprop 1 Ene

Olefin Metathesis Reactions with Deuterated Substrates

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal carbene catalysts. wikipedia.org The use of deuterated substrates like 3,3,3-trideuterio-2-methylprop-1-ene is crucial for gaining a deeper understanding of the reaction mechanism, which generally proceeds through a metallacyclobutane intermediate. wikipedia.orgmasterorganicchemistry.com

Ring-Opening Metathesis Polymerization (ROMP) Mechanistic Insights

Ring-Opening Metathesis Polymerization (ROMP) is a type of olefin metathesis that polymerizes strained cyclic alkenes into unsaturated polymers. youtube.comyoutube.com The driving force for this reaction is the relief of ring strain in the monomer. youtube.com The mechanism involves the cycloaddition of a cyclic alkene to a metal alkylidene catalyst, forming a metallacyclobutane intermediate that then undergoes cycloreversion to yield a new, longer metal carbene, which propagates the polymerization. youtube.comyoutube.com

While direct studies involving this compound in ROMP are not extensively documented as it is not a cyclic alkene, the principles of using deuterated compounds in metathesis are applicable. In related metathesis reactions, deuterium (B1214612) labeling helps to trace the fate of specific methylene (B1212753) or methylidyne groups. For instance, if a deuterated comonomer were used in a ROMP reaction, the position of the deuterium atoms in the final polymer backbone would reveal information about the orientation of the monomer during the cycloaddition step and the regioselectivity of the catalyst. This approach helps to refine the understanding of catalyst-substrate interactions and the factors controlling polymer microstructure.

Cross-Metathesis with Deuterated Terminal Alkenes for Probing Reaction Intermediates

Cross-metathesis (CM) involves the reaction between two different alkenes. masterorganicchemistry.comorganic-chemistry.org When two terminal alkenes are used, the reaction is typically driven forward by the release of volatile ethylene (B1197577) gas. wikipedia.org The reaction can produce a statistical mixture of homodimers and the desired heterodimer, making selectivity a key challenge. organic-chemistry.orgillinois.edu

The use of this compound in cross-metathesis reactions serves as a powerful mechanistic probe. By reacting it with another terminal alkene, the distribution of deuterium in the products can provide definitive evidence for the Chauvin mechanism, which proceeds via metallacyclobutane intermediates. wikipedia.org

For example, in the cross-metathesis between this compound and a generic terminal alkene (R-CH=CH₂), the initial step is the reaction of one alkene with the metal carbene catalyst [M]=CH₂. If the deuterated alkene reacts first, it forms a new metal carbene, [M]=C(CH₃)(CD₃), and releases ethylene. This new carbene can then react with the non-deuterated alkene to form the deuterated cross-product. Analyzing the isotopic distribution of all products, including homodimers, allows for a detailed mapping of the reaction pathways and the relative rates of competing reactions. Deuterium labeling studies have been instrumental in distinguishing between competing reaction pathways in related catalytic cycles. nih.gov

Hydrogenation and Dehydrogenation Reaction Mechanism Studies

The addition (hydrogenation) or removal (dehydrogenation) of hydrogen is a fundamental catalytic process. Using deuterated substrates like this compound provides critical insights into these mechanisms, including the nature of active sites, the reversibility of steps, and kinetic isotope effects (KIEs).

Heterogeneous Catalytic Sites and Surface Reaction Pathways

In heterogeneous catalysis, reactions occur at the surface of a solid catalyst, often a metal supported on a high-surface-area material like silica (B1680970) or alumina. youtube.comyoutube.com The hydrogenation of alkenes on metal surfaces typically involves the dissociative adsorption of hydrogen (or deuterium) and the adsorption of the alkene. khanacademy.org

Studies on the reaction of similar branched alkenes, such as 3,3-dimethylbut-1-ene, with deuterium over supported metal catalysts (e.g., Pd, Rh) have provided a detailed mechanistic model that is applicable to this compound. rsc.org The primary reaction is alkane formation, where significant H/D scrambling is observed. rsc.org This scrambling indicates that the steps involving the formation of alkyl intermediates are reversible.

The proposed mechanism involves three key types of adsorbed species: rsc.org

Adsorbed Alkene: The alkene molecule weakly binds to the metal surface.

1-Alkyl Intermediate: The alkene reacts with an adsorbed deuterium atom to form a primary alkyl species attached to the surface.

2-Alkyl Intermediate: The alkene reacts to form a more stable tertiary alkyl species.

By analyzing the distribution of deuterium in the resulting alkane and any unreacted, exchanged alkene, researchers can deduce the relative rates of adsorption, desorption, and interconversion between these surface intermediates. rsc.org For this compound, this analysis would reveal how readily the C-D bonds of the methyl group are activated compared to the C-H bonds at other positions.

| Intermediate Type | Structure | Formation Pathway | Potential Subsequent Steps |

|---|---|---|---|

| Adsorbed Alkene | (CD₃)(CH₃)C=CH₂(ads) | Alkene adsorption onto the metal surface. | Desorption or formation of an alkyl intermediate. |

| 1-Alkyl (Primary) | (CD₃)(CH₃)C(M)-CH₂D | Addition of adsorbed D to C1 of the alkene. | Reversion to alkene or addition of another D to form alkane. |

| 2-Alkyl (Tertiary) | (CD₃)(CH₃)C(D)-CH₂(M) | Addition of adsorbed D to C2 of the alkene. | Reversion to alkene or addition of another D to form alkane. |

Homogeneous Catalytic Cycles and Ligand Effects on Deuterium Transfer

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. nih.gov This allows for milder reaction conditions and often higher selectivity compared to heterogeneous systems. youtube.com The use of deuterated substrates is essential for tracing the movement of hydrogen/deuterium atoms within the catalytic cycle.

Studies on H/D exchange in propene using homogeneous platinum, rhodium, and nickel catalysts have shown that the reaction proceeds via a metal hydride addition-elimination mechanism, rather than a π-allyl mechanism. rsc.org The analysis of deuterated products allows for this clear distinction. Applying this to this compound, the catalytic cycle would involve:

Formation of a metal-deuteride (M-D) species from a deuterium source (e.g., D₂ gas).

Coordination of the alkene to the metal center.

Migratory insertion of the alkene into the M-D bond, forming a metal-alkyl intermediate.

Reductive elimination or reaction with a hydrogen source to release the deuterated alkane and regenerate the catalyst.

The ligands coordinated to the metal center play a crucial role in influencing the rate and selectivity of these steps. By systematically varying the ligands and observing the rate of deuterium transfer and the kinetic isotope effect, one can quantify the electronic and steric effects of the ligands on the catalytic cycle. academie-sciences.fr For example, a large kinetic isotope effect (KIE) for the deuterium transfer from a metal complex to a substrate suggests that C-D bond cleavage is involved in the rate-determining step, providing strong evidence for a tunneling mechanism in some hydrogen atom transfer (HAT) reactions. nih.gov

Acid-Catalyzed Reactions and Isomerizations of Branched Alkenes

Acid catalysts, both Brønsted and Lewis acids, are widely used to promote reactions of alkenes such as polymerization, dimerization, and alkylation. mdpi.commdpi.com Isobutylene (B52900) (2-methylprop-1-ene) is particularly reactive under acidic conditions due to its ability to form a stable tertiary carbocation. vaia.comacademie-sciences.fr

The reaction of 2-methylprop-1-ene (B12662633) begins with the protonation (or deuteration) of the double bond by the acid catalyst to form a tert-butyl carbocation. vaia.comacademie-sciences.fr This carbocation can then react with another alkene molecule (oligomerization), react with a different nucleophile, or lose a proton to isomerize.

Using this compound allows for detailed mechanistic investigations. For example, in a study of ionic liquid-catalyzed alkylation of 2-butene (B3427860) with deuterated isobutane (B21531) (formed in situ from deuterated isobutene), the distribution of deuterium in the products helped to elucidate the reaction pathways. researchgate.net The analysis showed that trimethylpentane products stemmed from multiple pathways, including the self-alkylation of isobutane and the direct alkylation of C4 hydrocarbons. researchgate.net

If this compound is treated with a protic acid (H⁺), the initial carbocation formed is (CD₃)(CH₃)₂C⁺. This cation can then undergo several transformations:

Reaction with a nucleophile: It can be trapped by a nucleophile like water or methanol.

Dimerization: It can react with another molecule of this compound.

Isomerization/H-D Exchange: It can lose a deuteron (B1233211) (from the CD₃ group) or a proton (from the CH₃ group) to form different isomers or regenerate the starting alkene with isotopic scrambling. The relative rates of H⁺ vs. D⁺ loss can be measured, providing information on the kinetic isotope effect of this step.

These studies are crucial for optimizing industrial processes like the production of high-octane gasoline components, where controlling the isomerization and oligomerization of branched alkenes is key. mdpi.comresearchgate.net

| Product Type | Potential Structure | Mechanistic Implication |

|---|---|---|

| Dimer 1 | (CD₃)(CH₃)C=CH-C(CH₃)₂(CD₃) | Reaction of the initial carbocation with another alkene molecule followed by loss of H⁺. |

| Dimer 2 | CH₂=C(CD₃)-CH₂-C(CH₃)₂(CD₃) | Reaction of the initial carbocation with another alkene molecule followed by loss of H⁺ from a different position after rearrangement. |

| Dimer 3 (Deuterium Scrambled) | (CD₂H)(CH₃)C=CH-C(CH₃)₂(CD₃) | Evidence of reversible deprotonation/deprotonation (or dedeuteronation/redeuteronation) steps involving the solvent or conjugate base. |

Computational and Theoretical Studies of 3,3,3 Trideuterio 2 Methylprop 1 Ene

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Stability

Quantum mechanical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation to determine the electronic structure, from which properties like reactivity and stability can be derived.

The electronic structure of 3,3,3-Trideuterio-2-methylprop-1-ene is nearly identical to that of isobutylene (B52900). The substitution of hydrogen with deuterium (B1214612), being an isotope, does not change the number of electrons or the nuclear charge. Therefore, the potential energy surface, which is determined by the electronic structure, remains largely the same. However, subtle changes in stability and reactivity arise from the difference in zero-point vibrational energy (ZPVE).

The C-D bond has a lower ZPVE compared to a C-H bond due to the heavier mass of deuterium. This results in a slightly stronger C-D bond. Consequently, this compound is expected to be marginally more stable than isobutylene. This increased stability can lead to a higher activation energy for reactions that involve the breaking of a C-D bond in the trideuteriomethyl group, a phenomenon known as the primary kinetic isotope effect.

Reactivity can be assessed by examining the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential. For this compound, these are expected to be very similar to isobutylene, with the π-bond of the double bond being the primary site for electrophilic attack.

Table 1: Comparison of Calculated Properties of Isobutylene and Predicted Properties for this compound

| Property | Isobutylene (Calculated) | This compound (Predicted) | Predicted Effect of Deuteration |

|---|---|---|---|

| Heat of Formation (ΔHf°) | ~ -17.9 kcal/mol | Slightly more negative | Increased thermodynamic stability |

| C-H/C-D Bond Dissociation Energy (Methyl Group) | ~ 98 kcal/mol | Slightly higher | Stronger bond to be broken |

| Zero-Point Vibrational Energy (ZPVE) | Reference value | Lower | Contributes to higher bond strength |

| HOMO-LUMO Gap | ~ 5.5 eV | Essentially unchanged | Similar electronic transitions |

Molecular Dynamics (MD) Simulations of Deuterated Systems in Various Chemical Environments

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations of this compound in different environments, such as in a solvent or interacting with a surface, would reveal the influence of the isotopic substitution on its dynamic behavior.

Intermolecular interactions, which are governed by van der Waals forces and electrostatic interactions, would be largely unaffected as the electronic structure is unchanged. However, the dynamics of these interactions, such as the lifetime of solvent-solute interactions, might show subtle differences due to the altered vibrational and rotational motions of the deuterated molecule.

Table 2: Predicted Effects of Deuteration on Dynamic Properties in MD Simulations

| Dynamic Property | Predicted Effect of Deuteration | Reason |

|---|---|---|

| Translational Diffusion Coefficient | Slightly lower | Increased molecular mass |

| Rotational Correlation Time | Slightly longer | Increased moment of inertia |

| C-D Vibrational Frequencies | Significantly lower than C-H frequencies | Heavier mass of deuterium |

| Solvent Shell Reorganization Dynamics | Potentially slightly slower | Altered solute dynamics |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic parameters. For this compound, the most significant changes compared to isobutylene would be observed in its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

In the infrared (IR) spectrum, the C-D stretching and bending vibrations are expected at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations. The C-H stretching vibrations of a methyl group typically appear around 2960 cm⁻¹, while C-D stretches are expected around 2200 cm⁻¹. This predictable shift is a direct consequence of the heavier mass of deuterium and is a key diagnostic feature for identifying deuterated compounds.

The rotational constants of a molecule, which determine its microwave spectrum, are inversely proportional to its moments of inertia. The increased mass of deuterium in this compound would increase its moments of inertia, leading to smaller rotational constants compared to isobutylene.

The conformational preferences of this compound are expected to be identical to those of isobutylene. The molecule has a simple structure with a low barrier to rotation for the methyl groups. While the deuteration will slightly alter the zero-point energy of the rotational potential, it is not expected to change the preferred staggered conformation of the methyl groups relative to the double bond.

Table 3: Comparison of Calculated Spectroscopic Parameters for Isobutylene and Predicted Values for this compound

| Spectroscopic Parameter | Isobutylene (Calculated/Experimental) | This compound (Predicted) |

|---|---|---|

| C-H Stretch (Methyl) | ~2960 cm⁻¹ | ~2960 cm⁻¹ (for CH₃ group) |

| C-D Stretch (Trideuteriomethyl) | N/A | ~2200 cm⁻¹ |

| C=C Stretch | ~1657 cm⁻¹ | ~1655 cm⁻¹ |

| Rotational Constant A | ~9133 MHz | Slightly smaller |

| Rotational Constant B | ~7789 MHz | Slightly smaller |

| Rotational Constant C | ~4431 MHz | Slightly smaller |

Reaction Path Optimization and Transition State Localization for Deuterated Reactants

Computational studies of reaction mechanisms involve mapping out the potential energy surface, locating the transition state (the highest energy point along the reaction path), and calculating the activation energy. For reactions involving this compound, the key consideration is the kinetic isotope effect (KIE).

The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., hydrogen) to the rate constant of the same reaction with a heavy isotope (e.g., deuterium). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. Due to the lower ZPVE of the C-D bond, more energy is required to break it, resulting in a slower reaction rate and a KIE (kH/kD) greater than 1. For C-H bond cleavage at room temperature, the KIE is typically around 7.

For a reaction involving hydrogen abstraction from the methyl group of isobutylene, substituting one of the methyl groups with a trideuteriomethyl group would lead to a significant primary KIE if a C-D bond is broken. Computational reaction path optimization would show a higher activation barrier for the deuterated reactant.

A secondary KIE can also be observed even if the C-D bond is not broken. This occurs if there is a change in the hybridization of the carbon atom to which the deuterium is attached in the transition state.

Table 4: Predicted Kinetic Isotope Effects (KIE) for Reactions of this compound

| Reaction Type | Predicted KIE (kH/kD) | Explanation |

|---|---|---|

| Hydrogen/Deuterium abstraction from the methyl/trideuteriomethyl group | > 1 (Primary KIE) | C-D bond is broken in the rate-determining step. |

| Electrophilic addition to the double bond | ~ 1 (Negligible KIE) | C-D bonds are not directly involved in the reaction. |

| Reaction involving rehybridization of the C(CD₃) carbon | Slightly different from 1 (Secondary KIE) | Changes in vibrational frequencies at the transition state. |

Emerging Research Frontiers and Future Directions

Integration with Advanced in situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

The study of reaction mechanisms is greatly enhanced by the ability to observe molecular transformations as they occur. The integration of isotopically labeled compounds like 3,3,3-Trideuterio-2-methylprop-1-ene with advanced in situ and operando spectroscopic techniques offers a powerful approach for real-time reaction monitoring.

In situ spectroscopy allows for the analysis of a reaction mixture in its native environment, providing a dynamic picture of the species present. rsc.org Operando spectroscopy takes this a step further by simultaneously measuring the catalytic activity or reaction kinetics while collecting spectroscopic data. This combined approach is crucial for establishing definitive structure-reactivity relationships.

For instance, Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the vibrational modes of reactants, intermediates, and products. fiveable.me When using this compound, the C-D bonds will exhibit characteristic vibrational frequencies that are distinct from C-H bonds, allowing for the precise tracking of the deuterated methyl group throughout a reaction sequence. scielo.org.mx This is particularly valuable for identifying bond-breaking and bond-forming events involving this specific part of the molecule. Isotope-labeling operando Synchrotron Radiation FTIR (SR-FTIR) spectroscopy is a particularly sensitive technique for identifying reactive intermediates in complex systems. researchgate.netccspublishing.org.cn

Similarly, real-time monitoring by mass spectrometry can track the mass-to-charge ratio of volatile species in a reaction. shimadzu.comresearchgate.net The increased mass of this compound compared to its non-deuterated counterpart allows for clear differentiation and quantification, providing insights into reaction kinetics and the formation of deuterated products.

Table 1: Advanced Spectroscopic Techniques for Real-Time Monitoring

| Spectroscopic Technique | Information Gained with this compound |

| In situ / Operando FTIR | Tracking of C-D vibrational modes to monitor the fate of the trideuteriomethyl group. |

| In situ / Operando Raman | Complementary vibrational information, useful for symmetric bonds and aqueous systems. |

| Real-Time Mass Spectrometry | Monitoring changes in molecular weight to determine reaction progress and identify deuterated products. |

| In situ NMR Spectroscopy | Detailed structural information on intermediates and products containing the deuterated label. |

The data obtained from these techniques can be used to construct detailed energy profiles and validate computational models of reaction mechanisms. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can be precisely measured using these real-time methods, offering profound insights into the rate-determining steps of a reaction. nih.gov

Development of New Deuterium-Labeling Reagents and Methodologies for Complex Chemical Systems

The synthesis of specifically labeled compounds like this compound relies on the availability of efficient and selective deuteration methods. The field of deuterium (B1214612) labeling is continually evolving, with new reagents and methodologies being developed to address the challenges of incorporating deuterium into complex molecules with high precision.

Recent advances in this area include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of a hydrogen atom with a deuterium atom. nih.gov Transition-metal catalysis, particularly with iridium and ruthenium complexes, has emerged as a powerful tool for directing the exchange to specific positions within a molecule. simsonpharma.com

Reductive Deuteration: This approach utilizes deuterium gas or other deuterium sources to reduce a functional group, thereby introducing deuterium into the molecule. nih.gov

Dehalogenative Deuteration: In this method, a halogen atom is replaced by a deuterium atom, often facilitated by a catalyst. nih.gov

The development of novel deuterated reagents is also a key area of research. For example, the use of deuterated solvents and reagents, such as D₂O or deuterated organometallic complexes, provides a direct way to introduce deuterium. solubilityofthings.com Enzymatic synthesis is another promising avenue, offering the potential for highly selective deuterium incorporation under mild conditions. solubilityofthings.com

Table 2: Modern Deuterium Labeling Methodologies

| Methodology | Description |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D, often catalyzed by transition metals. |

| Reductive Deuteration | Introduction of D via the reduction of a functional group. |

| Dehalogenative Deuteration | Replacement of a halogen with D. |

| Use of Deuterated Precursors | Synthesis starting from materials that already contain deuterium. |

These advancements are making it easier and more cost-effective to synthesize a wide range of deuterated compounds, which in turn will expand their application in various research fields.

Potential for Isotopic Fractionation Studies in Geochemistry or Environmental Sciences

Isotope fractionation, the partitioning of isotopes between different phases or compounds, is a fundamental process in geochemistry and environmental science. thalesnano.comsemi.ac.cn The analysis of stable isotope ratios, such as D/H, can provide valuable information about a wide range of natural processes, including:

Hydrological Cycles: Tracing the movement of water through the environment. solubilityofthings.com

Paleoclimatology: Reconstructing past climate conditions from the isotopic composition of natural archives like ice cores and sediments.

Biogeochemical Cycles: Understanding the cycling of elements through biological and geological systems.

While much of the work in this area has focused on natural variations in deuterium abundance, the use of intentionally labeled compounds as tracers is a growing field. This compound, as a volatile organic compound, has the potential to be used as a tracer in studies of atmospheric chemistry and transport. For example, it could be released in a controlled manner to track its dispersion and degradation in the atmosphere, providing insights into photochemical reactions and pollutant transport.

Furthermore, the distinct isotopic signature of such a compound could be used to study microbial metabolism in environmental systems. By introducing this compound into a soil or water sample, researchers could track its uptake and transformation by microorganisms, helping to elucidate metabolic pathways and assess the bioremediation potential of contaminated sites.

Expanding Applications in Specialized Fields Requiring Atomic-Level Tracing and Mechanistic Elucidation

The ability to track specific atoms through complex chemical and biological processes is a cornerstone of mechanistic studies. Deuterium labeling, due to the minimal perturbation of the system's chemistry, is an ideal tool for this purpose. nih.gov The applications of compounds like this compound are expanding into various specialized fields.

In materials science , deuterium labeling can be used to probe the mechanisms of polymer degradation and to enhance the performance of organic light-emitting diodes (OLEDs). The stronger C-D bond can lead to increased stability and longevity of organic electronic materials.

In pharmaceutical research and development , deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. rsc.org By replacing hydrogen with deuterium at metabolically active sites, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. This compound can serve as a building block for the synthesis of more complex deuterated molecules for such studies.

The use of deuterium labeling in elucidating reaction mechanisms remains a primary application. By synthesizing molecules with deuterium at specific positions and analyzing the isotopic distribution in the products, chemists can gain unambiguous evidence for proposed reaction pathways. The unique labeling pattern in this compound makes it particularly well-suited for studying reactions involving the activation or transformation of methyl groups.

Q & A

Q. What challenges arise in crystallographic characterization of deuterated alkenes, and how are they mitigated?

- Methodological Answer : Deuteration reduces X-ray scattering contrast, complicating electron density mapping. Neutron diffraction or high-resolution synchrotron X-ray sources enhance detection. Co-crystallization with heavy-atom derivatives (e.g., brominated hosts) improves phase resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.